1-Methylindoline-6-carboxylic acid
Overview
Description
1-Methylindoline-6-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Scientific Research Applications
1-Methylindoline-6-carboxylic acid has numerous scientific research applications:
Safety and Hazards
1-Methylindoline-6-carboxylic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, and to use only outdoors or in a well-ventilated area .
Future Directions
The catalytic reduction of carboxylic acid derivatives, including 1-Methylindoline-6-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .
Mechanism of Action
Target of Action
1-Methylindoline-6-carboxylic acid is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them biologically active compounds. They have been used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level . This interaction can result in the activation or inhibition of the target, which can lead to a therapeutic effect.
Biochemical Pathways
Indole derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to be involved in the metabolism of tryptophan, an essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methylindoline-6-carboxylic acid can be synthesized through various methodologies. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole nucleus . Another method includes the use of palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in picolinamide-protected β-arylethylamine substrates .
Industrial Production Methods
Industrial production methods for indole derivatives often involve environmentally benign processes. For instance, the use of water as a reaction medium has gained attention due to its non-toxic, abundant, and non-inflammable nature . Various catalysts, including transition metals and nanoparticles, are employed to enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
1-Methylindoline-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for Fischer indole synthesis and palladium catalysts for intramolecular amination . Reaction conditions often involve refluxing in methanol or using aqueous media to promote environmentally friendly synthesis .
Major Products Formed
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Methylindoline-6-carboxylic acid include other indole derivatives such as:
- Indole-3-acetic acid
- 1-Methylindole
- 6-Carboxyindole
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-3,6H,4-5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRPPHGMTHMKPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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